molecular formula C8H4ClN3 B8351596 2-Chloropyrazolo[1,5-a]pyridine-3-carbonitrile CAS No. 1428432-89-6

2-Chloropyrazolo[1,5-a]pyridine-3-carbonitrile

Cat. No. B8351596
CAS RN: 1428432-89-6
M. Wt: 177.59 g/mol
InChI Key: UPFWBEYGWXYZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloropyrazolo[1,5-a]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C8H4ClN3 and its molecular weight is 177.59 g/mol. The purity is usually 95%.
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properties

CAS RN

1428432-89-6

Product Name

2-Chloropyrazolo[1,5-a]pyridine-3-carbonitrile

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

2-chloropyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-8-6(5-10)7-3-1-2-4-12(7)11-8/h1-4H

InChI Key

UPFWBEYGWXYZDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=NN2C=C1)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled −78° C. solution of the title compound from Example 1 Step A (0.20 g, 0.718 mmol) in tetrahydrofuran (3.59 ml) was added a solution of n-butyllithium in hexane (1.6 M, 0.494 ml, 0.790 mmol). After 5 minutes, p-toluenesulfonyl cyanide (0.169 g, 0.934 mmol) was added, and the resulting reaction mixture was allowed to warm to room temperature. After 18 hours, the mixture was concentrated under reduced pressure. Purification by column chromatography on silica gel (0-30% ethyl acetate in hexanes) provided the title compound: LCMS m/z 177.91 [M+H]+, 179.86 [M+2+H]+; 1H NMR (500 MHz, CDCl3) δ 8.47 (d, J=6.9 Hz, 1 H), 7.70 (d, J=9.0 Hz, 1 H), 7.52 (dd, J=8.0, 8.0 Hz, 1 H), 7.26-7.20 (m, 1 H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.494 mL
Type
reactant
Reaction Step One
Quantity
3.59 mL
Type
solvent
Reaction Step One
Quantity
0.169 g
Type
reactant
Reaction Step Two

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